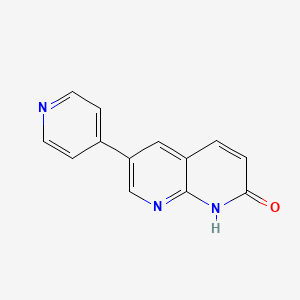![molecular formula C10H11N3O3 B11880808 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid is a research chemical with the molecular formula C10H11N3O3 and a molecular weight of 221.216 g/mol.
Vorbereitungsmethoden
The synthesis of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . This process may include steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and transition metal-mediated synthesis . Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry. In medicinal chemistry, derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown potential as antiviral, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrrolo[2,1-f][1,2,4]triazine have been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid can be compared to other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as remdesivir and brivanib . While these compounds share a similar core structure, they differ in their specific substituents and biological activities. For instance, remdesivir is an antiviral drug used to treat COVID-19, whereas brivanib is an anticancer agent targeting VEGFR-2 . The unique properties of this compound make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O3/c1-6(10(14)15)7-3-8-9(16-2)11-5-12-13(8)4-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
BIHBQVKRJHFODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN2C(=C1)C(=NC=N2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)


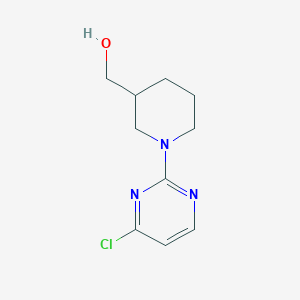

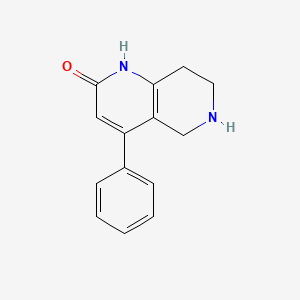
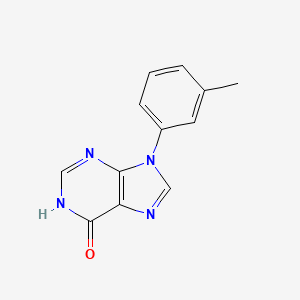
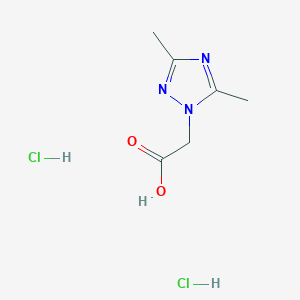

![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)

